(E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate
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Overview
Description
(E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate is an organic compound that belongs to the class of enaminones Enaminones are compounds containing both an enamine and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate typically involves the reaction of tert-butyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out under mild conditions, often at room temperature, and in the presence of a suitable solvent such as dichloromethane. The reaction proceeds via the formation of an intermediate enamine, which then undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis method, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, reduction may produce alcohols, and substitution reactions can result in various substituted enaminones.
Scientific Research Applications
(E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate has several scientific research applications:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Material Science: It is explored for its potential in creating advanced materials with unique properties, such as stimuli-responsive polymers.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its enamine and ketone functional groups allow it to participate in a range of chemical transformations, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate
- 2-((dimethylamino)methylene)-3-oxobutanoate derivatives
- Enaminones with similar structures
Uniqueness
(E)-tert-butyl 2-((dimethylamino)methylene)-3-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to other enaminones, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in research and industry .
Properties
Molecular Formula |
C11H19NO3 |
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Molecular Weight |
213.27 g/mol |
IUPAC Name |
tert-butyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate |
InChI |
InChI=1S/C11H19NO3/c1-8(13)9(7-12(5)6)10(14)15-11(2,3)4/h7H,1-6H3/b9-7+ |
InChI Key |
KJFFPNCTSYAOCU-VQHVLOKHSA-N |
Isomeric SMILES |
CC(=O)/C(=C\N(C)C)/C(=O)OC(C)(C)C |
Canonical SMILES |
CC(=O)C(=CN(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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